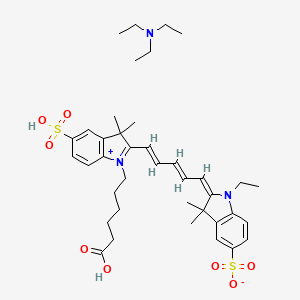
CY5 triethylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CY5 triethylamine salt is a cyanine-containing fluorochrome widely used in scientific research. It is known for its strong fluorescence properties, with excitation and emission maxima at 649 nm and 670 nm, respectively . This compound is particularly useful in various fluorescence-based applications, including immunocytochemistry and immunohistochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
CY5 triethylamine salt is synthesized through a series of chemical reactions involving the conjugation of cyanine dyes with triethylamine. The process typically involves the reaction of a cyanine dye with an amine-reactive group, such as an NHS ester, in the presence of triethylamine . The reaction conditions often include a solvent like dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
CY5 triethylamine salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of the triethylamine group.
Oxidation and Reduction: The cyanine dye component can undergo redox reactions, altering its fluorescence properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing and Reducing Agents: Agents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-conjugated cyanine dyes .
Scientific Research Applications
CY5 triethylamine salt has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in fluorescence microscopy for labeling proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in diagnostic imaging and as a tracer in biomedical research.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Mechanism of Action
The mechanism of action of CY5 triethylamine salt involves its ability to absorb light at a specific wavelength and emit light at a longer wavelength. This property is due to the presence of the cyanine dye, which has a conjugated system of double bonds that allows for efficient energy absorption and emission . The triethylamine group enhances the solubility and stability of the compound, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
CY5 NHS Ester triethylamine salt: Similar in structure and function, used for labeling peptides and proteins.
CY5.5 triethylamine salt: Another cyanine dye with slightly different spectral properties, used in similar applications.
Uniqueness
CY5 triethylamine salt is unique due to its specific excitation and emission wavelengths, which make it highly suitable for applications requiring red fluorescence. Its high solubility and stability also set it apart from other similar compounds .
Properties
Molecular Formula |
C39H55N3O8S2 |
|---|---|
Molecular Weight |
758.0 g/mol |
IUPAC Name |
(2E)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C33H40N2O8S2.C6H15N/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37;1-4-7(5-2)6-3/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43);4-6H2,1-3H3 |
InChI Key |
VSINJOOHCKRFTE-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C.CCN(CC)CC |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C.CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















